(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-2-5-16(24)20-15-10-13(14-8-4-9-26-14)22-23(15)18-19-12-7-3-6-11(12)17(25)21-18/h2,4-5,8-10H,3,6-7H2,1H3,(H,20,24)(H,19,21,25)/b5-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYDTPJHBNAMG-DJWKRKHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Substituent Effects
The furan-2-yl group in the target compound is structurally analogous to nitrofuryl and nitroimidazole moieties in antimycobacterial agents. Evidence from nitrofuryl vs. nitroimidazole derivatives (Table 1) demonstrates that the presence of a nitrofuryl group enhances antimycobacterial activity compared to nitroimidazole counterparts, which are often inactive .
Table 1: Comparison of Nitrofuryl and Nitroimidazole Derivatives
| Compound | Substituent | Antimycobacterial Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Nitrofuryl analog | 5-Nitro-2-furyl | 6.25–12.5 | |
| Nitroimidazole | 4-Nitroimidazolyl | Inactive (>50) |
Physicochemical Properties
Analogous tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 2d and 1l ) exhibit melting points ranging from 215–245°C and moderate synthetic yields (51–55%), suggesting that the target compound may share comparable thermal stability and synthetic challenges due to its fused heterocyclic system .
Computational Similarity Assessment
Virtual screening (VS) strategies, such as ligand-based similarity searches, utilize molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients to prioritize compounds with structural and functional resemblance to known active molecules . For the target compound, similarity metrics could align it with kinase inhibitors like gefitinib if shared pharmacophoric features (e.g., planar heterocycles, hydrogen-bond acceptors) are present . However, "activity cliffs"—where minor structural changes cause drastic activity differences—highlight the need for caution in relying solely on similarity metrics .
Research Findings and Implications
Heteroaromatic Rings : The furan-2-yl and pyrimidine moieties may synergize to enhance target binding, as seen in nitrofuryl-containing antimycobacterial agents .
Stereochemistry : The Z-configuration of the enamide group could optimize spatial alignment with hydrophobic pockets in biological targets.
Synthetic Feasibility : Moderate yields (50–55%) in analogous compounds suggest scalable synthesis is achievable but may require optimization .
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide?
Methodological Answer : The synthesis typically involves multi-step processes, including:
- Condensation reactions to form the pyrazole core, as seen in structurally related 1,5-diarylpyrazole derivatives .
- Cyclization under controlled conditions (e.g., using Cs₂CO₃ or CuBr as catalysts) to construct the tetrahydrocyclopenta[d]pyrimidin-4-one moiety .
- Amide coupling for the (Z)-but-2-enamide side chain, requiring careful control of stereochemistry via reaction temperature (e.g., 35°C) and solvent polarity .
Key Challenges : - Regioselectivity in pyrazole functionalization.
- Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
Q. How should researchers characterize the stereochemistry and purity of this compound?
Methodological Answer :
- X-ray crystallography is critical for confirming the (Z)-configuration of the enamide group, as demonstrated in analogous furyl-pyrazole derivatives .
- ¹H/¹³C NMR : Analyze coupling constants (e.g., vicinal protons in the enamide chain) and chemical shifts for the furan, pyrazole, and cyclopenta[d]pyrimidinone moieties .
- HPLC : Use reverse-phase columns (C18) with UV detection to verify purity (>95%), as described for related pyrazoline-carboxamide compounds .
Q. What are the primary reactivity considerations for the furan and enamide groups in this compound?
Methodological Answer :
- Furan ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the 5-position. Protect with electron-withdrawing groups during synthetic modifications .
- Enamide group : Hydrolysis-prone under acidic/basic conditions. Stabilize by maintaining anhydrous reaction environments .
- Pyrazole core : Reacts with electrophiles at the N1 and C3 positions; optimize regioselectivity using steric directing groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer :
- Pharmacophore modeling : Map key features (e.g., hydrogen-bond acceptors in the pyrimidinone ring, hydrophobic furan interactions) using computational tools like Schrödinger Suite .
- Analog synthesis : Modify the furan substituents (e.g., replace with thiophene) or cyclopenta[d]pyrimidinone carbonyl groups to assess impact on bioactivity .
- Biological assays : Prioritize kinase inhibition or GPCR binding assays based on structural similarity to pyrazoline-containing pharmacophores .
Q. What computational approaches are suitable for predicting metabolic stability?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the enamide C=C bond to predict susceptibility to oxidation .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- In silico ADMET : Use tools like SwissADME to estimate logP, solubility, and blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported synthetic yields for intermediates?
Methodological Answer :
- Reaction optimization : Screen solvents (e.g., DMF vs. DMSO) and catalysts (e.g., CuBr vs. Pd(OAc)₂) to improve reproducibility .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized furans or dimerized pyrazoles) .
- Scale-up protocols : Adjust stirring rates and heating uniformity for consistent yields in large batches .
Q. What strategies are effective for enhancing crystallinity in derivatives of this compound?
Methodological Answer :
- Co-crystallization : Introduce hydrogen-bond donors (e.g., -OH or -NH₂ groups) to improve packing efficiency .
- Salt formation : React with HCl or trifluoroacetic acid to generate stable crystalline salts .
- Polymorph screening : Use solvent-drop grinding with ethanol/water mixtures to isolate metastable forms .
Q. How should researchers design stability studies under physiological conditions?
Methodological Answer :
- Forced degradation : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
- Kinetic analysis : Monitor hydrolysis of the enamide group via ¹H NMR at 37°C in simulated gastric fluid .
- Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to prolong shelf life .
Q. What analytical techniques are recommended for detecting trace impurities?
Methodological Answer :
- HRMS : Identify low-abundance impurities (e.g., dehydrohalogenated byproducts) with ppm-level accuracy .
- 2D NMR : Use HSQC and HMBC to assign impurities in complex mixtures .
- ICP-MS : Quantify residual metal catalysts (e.g., Cu, Pd) below 10 ppm .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
Methodological Answer :
- Directing groups : Install temporary protecting groups (e.g., SEM or Boc) at the N1 position to steer electrophilic attacks to C3 .
- Metal-mediated C-H activation : Use Pd(OAc)₂ with ligands (e.g., PPh₃) for site-selective arylation .
- Computational guidance : Predict reactive sites using Fukui indices or electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
